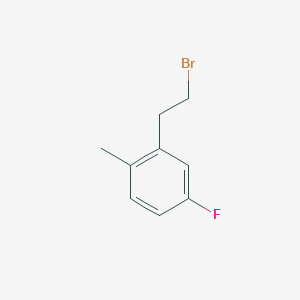

2-(2-Bromoethyl)-4-fluoro-1-methylbenzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom bonded directly to an aromatic ring, are of paramount importance in synthetic chemistry. labseeker.comcymitquimica.com Their carbon-halogen bond, while generally stable, can be activated under specific reaction conditions, most notably in the presence of transition metal catalysts. labseeker.com This has led to the development of a vast portfolio of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. labseeker.comcymitquimica.com The ability to form these bonds with high selectivity and efficiency is fundamental to the assembly of complex molecules.

The fluorine atom in 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene classifies it as an aryl fluoride (B91410). The introduction of fluorine into organic molecules is a strategy of growing importance, particularly in medicinal chemistry and materials science. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Strategic Importance of Benzylic Bromides in Chemical Transformations

The "benzylic" position, the carbon atom adjacent to an aromatic ring, exhibits unique reactivity. A halogen, such as bromine, at this position makes the compound a benzylic bromide. Benzylic bromides are highly valuable synthetic intermediates because the bromine atom can be readily displaced by a wide variety of nucleophiles in SN1 and SN2 reactions. This reactivity is enhanced by the stability of the intermediate benzylic carbocation or the transition state, which is stabilized by the adjacent aromatic ring.

Benzylic bromides are frequently employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. The bromoethyl group in this compound provides a reactive site for introducing a two-carbon chain onto other molecules, a common strategy in the homologation of chemical structures.

Positioning of this compound within Contemporary Chemical Research

While specific studies detailing the applications of this compound are not readily found in the public domain, its structure places it at the intersection of several key areas of contemporary chemical research. The presence of both an aryl fluoride and a bromoethyl group on a methylated benzene (B151609) ring suggests its design as a multifunctional building block.

The fluorinated aromatic core makes it a relevant substrate for studies in organofluorine chemistry, potentially for the synthesis of novel bioactive compounds or advanced materials. The bromoethyl side chain provides a reactive handle for nucleophilic substitution reactions, allowing for its incorporation into larger, more complex molecular architectures. The methyl group on the aromatic ring can also influence the reactivity and regioselectivity of further electrophilic aromatic substitution reactions.

Overview of Research Paradigms Relevant to this compound

The research paradigms most relevant to a compound like this compound include:

Medicinal Chemistry and Drug Discovery: The synthesis of fluorinated analogs of biologically active molecules is a well-established strategy to enhance their pharmacological properties. This compound could serve as a precursor to novel drug candidates.

Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine and a reactive side chain can be used to develop new pesticides and herbicides with improved efficacy and environmental profiles.

Materials Science: Fluorinated aromatic compounds are used in the development of polymers and liquid crystals with specific thermal and electronic properties.

Synthetic Methodology Development: This compound could be used as a model substrate to explore new synthetic methods, particularly in the areas of C-F bond activation, cross-coupling reactions, and nucleophilic substitution.

Chemical and Physical Data of this compound

The following table summarizes the basic chemical and physical data for this compound.

| Property | Value | Source |

| CAS Number | 1260913-27-6 | labseeker.com |

| Molecular Formula | C₉H₁₀BrF | |

| Molecular Weight | 217.08 g/mol |

Further detailed physical properties such as melting point, boiling point, and density are not consistently reported in publicly available scientific literature.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

2-(2-bromoethyl)-4-fluoro-1-methylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4-5H2,1H3 |

InChI Key |

RESPYHRAGKBCPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Bromoethyl 4 Fluoro 1 Methylbenzene

Nucleophilic Substitution Reactions (S\u20991 and S\u20992) of the Alkyl Bromide

The side chain, a 2-bromoethyl group, features a bromine atom attached to a primary carbon. This structural feature is crucial as it dictates the mechanism of nucleophilic substitution. Contrary to benzylic halides, where the halogen is directly bonded to a carbon adjacent to the aromatic ring, this compound is a primary alkyl halide. youtube.com Consequently, it strongly favors the bimolecular nucleophilic substitution (S\u20992) pathway over the unimolecular (S\u20991) pathway. The S\u20991 mechanism, which proceeds through a carbocation intermediate, is energetically unfavorable for primary alkyl halides due to the high instability of primary carbocations. youtube.comscribd.com S\u20992 reactions, involving a backside attack by a nucleophile, are generally efficient for primary substrates. scribd.com

The primary alkyl bromide of 2-(2-bromoethyl)-4-fluoro-1-methylbenzene is susceptible to attack by a range of common nucleophiles via an S\u20992 mechanism.

Amines : Primary and secondary amines react readily with the compound to form the corresponding secondary and tertiary amines, respectively. The reaction involves the lone pair of electrons on the nitrogen atom acting as the nucleophile.

Alcohols : Alcohols are generally weaker nucleophiles than amines. Their reaction with the alkyl bromide to form ethers typically requires the use of a strong base to first deprotonate the alcohol, forming a more potent nucleophilic alkoxide ion (e.g., sodium ethoxide).

Thiols : Thiols are excellent nucleophiles and react efficiently to yield thioethers. The reaction can often proceed under milder conditions compared to those required for alcohols, sometimes with just a weak base to form the thiolate anion.

Table 1: Representative S\u20992 Reactions with Common Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Tertiary Amine |

| Alcohol/Alkoxide | Sodium Ethoxide | Ether |

| Thiol/Thiolate | Sodium Ethanethiolate | Thioether |

Influence of Aromatic Substituents (Fluoro and Methyl) on Reaction Kinetics and Selectivity

The substituents on the aromatic ring—fluoro at the para-position and methyl at the ortho-position relative to the ethyl group—can influence the kinetics of the S\u20992 reaction, primarily through steric effects.

Electronic Effects : The electron-withdrawing fluoro group and the electron-donating methyl group exert their electronic influence primarily on the aromatic ring itself. Their inductive and resonance effects have a negligible impact on the reactivity of the bromoethyl side chain, as they are several bonds removed from the reaction center.

Steric Effects : The methyl group at the ortho position introduces a degree of steric hindrance. This bulkiness can partially shield the electrophilic carbon from the backside attack of an incoming nucleophile, potentially slowing the rate of the S\u20992 reaction compared to an unsubstituted or para-substituted phenethyl bromide. The effect is generally modest for a methyl group but can become more significant with bulkier nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The position of the incoming electrophile is directed by the existing substituents. lumenlearning.com

Directing Effects :

-CH₃ (Methyl) : An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

-CH₂CH₂Br (Bromoethyl) : A weakly activating alkyl group that also directs ortho and para.

-F (Fluoro) : A deactivating group (due to its strong electronegativity) but is nevertheless an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgbyjus.com

The positions on the ring available for substitution are C3, C5, and C6. The directing effects of the substituents are cumulative:

Position C3 : ortho to the bromoethyl group and ortho to the fluoro group.

Position C5 : para to the methyl group and ortho to the fluoro group.

Position C6 : ortho to the methyl group.

Given that the methyl group is the most strongly activating director, substitution is favored at its vacant ortho (C6) and para (C5) positions. The fluoro group also directs to C5. Therefore, a mixture of products is expected, with substitution at C5 and C6 being highly probable. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). lumenlearning.comyoutube.com

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Relation to -CH₃ | Relation to -CH₂CH₂Br | Relation to -F | Predicted Reactivity |

| C3 | meta | ortho | ortho | Moderately Favored |

| C5 | para | meta | ortho | Highly Favored |

| C6 | ortho | - | meta | Favored |

Elimination Reactions to Form Styrenic Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. researchgate.net This reaction involves the abstraction of a proton from the carbon adjacent to the aromatic ring (the benzylic carbon) and the simultaneous departure of the bromide ion, leading to the formation of a double bond. The product of this elimination is 4-fluoro-1-methyl-2-vinylbenzene, a styrenic derivative.

The competition between S\u20992 and E2 reactions is a key consideration.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway.

Strong, unhindered nucleophiles/bases (e.g., sodium ethoxide, sodium hydroxide) can lead to a mixture of both substitution and elimination products.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The specific reaction mentioned, Suzuki-Miyaura coupling, is predominantly used for creating aryl-aryl bonds by coupling an aryl halide with an arylboronic acid. thieme-connect.de

Direct participation of this compound in a Suzuki-Miyaura reaction to form an aryl-aryl bond is not feasible in its original form. The molecule is a primary alkyl halide (possessing a C(sp³)-Br bond), whereas aryl-aryl Suzuki couplings require an aryl halide (a C(sp²)-Br bond).

To achieve aryl-aryl bond formation using this molecule as a starting material, it would first need to be chemically modified. A viable pathway would involve introducing a halogen at one of the active positions on the aromatic ring via an electrophilic aromatic substitution reaction (as described in section 3.2). For example, electrophilic bromination could yield 5-bromo-2-(2-bromoethyl)-4-fluoro-1-methylbenzene. This new aryl bromide functionality at the C5 position could then readily participate in a palladium-catalyzed Suzuki-Miyaura coupling with a suitable arylboronic acid to form a complex biaryl structure. thieme-connect.dersc.org

Table 3: Hypothetical Suzuki-Miyaura Coupling Pathway

| Step | Reaction | Reagents | Intermediate/Product | Bond Formed |

| 1 | Electrophilic Bromination | Br₂, FeBr₃ | 5-Bromo-2-(2-bromoethyl)-4-fluoro-1-methylbenzene | C(aryl)-Br |

| 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Phenyl-2-(2-bromoethyl)-4-fluoro-1-methylbenzene | C(aryl)-C(aryl) |

Negishi, Stille, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of this compound in these transformations is primarily centered on the aryl C-Br bond, which can be inferred from the reactivity of similar aryl halides. The bromoethyl group, while generally less reactive towards palladium catalysts under typical cross-coupling conditions, can influence the reaction outcomes and may participate in subsequent or competing reactions.

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide, catalyzed by palladium. organic-chemistry.org Similar to the Negishi coupling, the aryl bromide moiety of this compound would be the expected reactive site. The reaction mechanism also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Stille couplings are valued for their tolerance of a wide range of functional groups. nih.gov The choice of ligands and additives can be crucial for achieving high yields and preventing side reactions. nih.govnih.gov The reactivity of various aryl bromides in Stille couplings is well-documented, supporting the feasibility of this transformation for the target molecule. nih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org For this compound, the reaction would occur at the C-Br bond on the aromatic ring, leading to the formation of an arylethyne derivative. The reaction is generally carried out under mild conditions with a base, such as an amine. scirp.org The Sonogashira coupling is a highly reliable method for the synthesis of substituted alkynes and has been widely applied in the synthesis of natural products and functional materials. libretexts.orgscirp.org The electronic nature of the aryl halide can influence the reaction rate, and various palladium catalysts and ligands have been developed to optimize the process for a wide range of substrates. nih.gov

| Coupling Reaction | Organometallic Reagent | Typical Catalyst System | Expected Product with this compound |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 2-(2-Bromoethyl)-4-fluoro-1-methyl-R-benzene |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 2-(2-Bromoethyl)-4-fluoro-1-methyl-R-benzene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex and Cu(I) co-catalyst (e.g., PdCl₂(PPh₃)₂, CuI) | 2-(2-Bromoethyl)-4-fluoro-1-methyl-alkynylbenzene |

C-H Functionalization Strategies with Related Halogenated Toluene (B28343) Derivatives

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules. For halogenated toluene derivatives, such as 4-fluorotoluene, C-H functionalization can occur at either the aromatic C-H bonds or the benzylic C-H bonds of the methyl group. The presence of the fluorine atom can influence the regioselectivity of these reactions.

Palladium-catalyzed C-H arylation is a prominent method for forming biaryl structures. In the context of 4-fluorotoluene, the electronic properties of the fluorine atom can direct the arylation to specific positions on the aromatic ring. While the specific outcomes for this compound are not detailed in the literature, studies on related fluorinated aromatics show that the regioselectivity is influenced by the directing group and the reaction conditions. nih.gov For instance, palladium-catalyzed direct α-arylation of carbonyl compounds has been achieved with chloroaryl triflates, demonstrating chemoselectivity towards the more reactive C-Cl bond. rsc.org This suggests that in a molecule with multiple potential reaction sites, selective C-H functionalization can be achieved. Furthermore, palladium-catalyzed arylation of fluoroalkylamines with aryl bromides and chlorides has been reported, highlighting the compatibility of such reactions with fluorine-containing substrates. nih.govdntb.gov.ua

Radical Reactions and Related Pathways

The bromoethyl group in this compound is a key handle for radical reactions. Alkyl halides can serve as precursors to alkyl radicals under various conditions, such as treatment with radical initiators or photoredox catalysis. These radicals can then undergo a variety of transformations.

One important pathway for radicals generated from haloalkyl aromatic compounds is intramolecular cyclization. rsc.org If a radical is generated at the carbon bearing the bromine atom in the ethyl chain of this compound, it could potentially undergo an intramolecular addition to the aromatic ring. Such radical cyclizations are a powerful tool for the construction of cyclic structures. beilstein-journals.orgnih.gov The regioselectivity of these cyclizations (i.e., which carbon of the aromatic ring is attacked) is governed by stereoelectronic factors and the stability of the resulting radical intermediate. beilstein-journals.org The formation of five- and six-membered rings is often favored in these processes. libretexts.org

Furthermore, the benzylic C-H bonds of the methyl group, while not directly involved in the bromoethyl chain, are also susceptible to radical abstraction. Visible-light-induced bromo radical formation from aryl halides can lead to the abstraction of a benzylic C-H bond, generating a benzylic radical that can then participate in coupling reactions. rsc.org This highlights the potential for multiple radical pathways depending on the reaction conditions and the reagents employed.

| Reaction Type | Initiation Method | Potential Intermediate | Potential Product Type |

|---|---|---|---|

| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN), Photoredox catalysis | Aryl-substituted ethyl radical | Dihydro-indenyl or Tetralinyl derivatives |

| Benzylic C-H Abstraction | Light-induced bromo radical | 4-fluoro-2-(2-bromoethyl)benzyl radical | Further functionalized at the methyl group |

Mechanistic Investigations into Reactions Involving 2 2 Bromoethyl 4 Fluoro 1 Methylbenzene

Kinetic Studies and Reaction Rate Determination

No published studies providing kinetic data or reaction rate constants for reactions involving 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene were identified.

Isotope Effects in Reaction Mechanisms

No literature detailing the use of isotopic labeling to investigate the reaction mechanisms of this compound was found.

Identification of Reaction Intermediates

There are no available research articles that report the direct or indirect identification of reaction intermediates in transformations involving this compound.

Transition State Analysis in Key Transformations

No computational or experimental studies on the transition state analysis for reactions of this compound were discovered.

Advanced Spectroscopic Characterization Methodologies for 2 2 Bromoethyl 4 Fluoro 1 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and chemical environment.

In the absence of direct experimental data, the expected chemical shifts and coupling constants can be predicted based on known substituent effects and data from analogous compounds such as 2-bromo-4-fluorotoluene (B74383) and 1-fluoro-4-(2-bromoethyl)benzene.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) |

| Methyl (CH₃) | ~2.3 | Singlet | N/A |

| Methylene (B1212753) (Ar-CH₂) | ~3.1 | Triplet | ~7-8 |

| Methylene (CH₂-Br) | ~3.6 | Triplet | ~7-8 |

| Aromatic (H-3) | ~7.0-7.2 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 5 |

| Aromatic (H-5) | ~6.9-7.1 | Doublet of doublets | J(H-H) ≈ 8, J(H-F) ≈ 9 |

| Aromatic (H-6) | ~7.1-7.3 | Doublet | J(H-H) ≈ 8 |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | ~20-22 |

| Methylene (Ar-CH₂) | ~35-38 |

| Methylene (CH₂-Br) | ~30-33 |

| Aromatic (C-1) | ~135-138 (d, J(C-F) ≈ 3-5 Hz) |

| Aromatic (C-2) | ~138-140 (d, J(C-F) ≈ 7-9 Hz) |

| Aromatic (C-3) | ~115-117 (d, J(C-F) ≈ 21-23 Hz) |

| Aromatic (C-4) | ~160-163 (d, J(C-F) ≈ 245-250 Hz) |

| Aromatic (C-5) | ~113-115 (d, J(C-F) ≈ 21-23 Hz) |

| Aromatic (C-6) | ~130-132 (d, J(C-F) ≈ 7-9 Hz) |

¹⁹F NMR Spectroscopy:

A single resonance is expected in the ¹⁹F NMR spectrum, likely appearing as a multiplet due to couplings with the aromatic protons. The precise chemical shift would be dependent on the solvent and referencing standard used.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the structural connectivity, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two methylene groups of the bromoethyl side chain, and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded protons and carbons. It would confirm the assignments of the methyl and methylene groups and link the aromatic protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl protons to C-1, C-2, and C-6, and from the benzylic methylene protons to C-1, C-2, and C-3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

For this compound (C₉H₁₀BrF), the molecular weight is approximately 217.09 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster at m/z 216 and 218 with roughly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Patterns:

| Fragment Ion | m/z (for ⁷⁹Br) | Description |

| [M - CH₂Br]⁺ | 123 | Loss of the bromomethyl radical |

| [M - C₂H₄Br]⁺ | 109 | Benzylic cation, likely the base peak |

| [C₇H₇]⁺ | 91 | Tropylium ion, a common rearrangement fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (methyl and methylene) |

| 1610-1580 | Aromatic C=C stretching |

| ~1500 | Aromatic C=C stretching |

| ~1250 | C-F stretching |

| ~820 | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

| 600-500 | C-Br stretching |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

Should this compound or a suitable solid derivative be synthesized and form a single crystal of sufficient quality, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystallographic data exists for the title compound, analysis of derivatives could reveal how the substitution pattern influences crystal packing and non-covalent interactions.

Computational and Theoretical Studies on 2 2 Bromoethyl 4 Fluoro 1 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and various reactivity indices. For 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, with a larger gap generally implying lower reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the substituted benzene (B151609) ring, which is the most electron-rich part of the molecule. The LUMO, conversely, would likely be centered on the anti-bonding orbital of the C-Br bond, given the electronegativity of the bromine atom and its role as a leaving group. A DFT calculation would provide the precise energies and spatial distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative as specific computational data for this molecule is not available in the cited literature.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | Data not available | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | ΔE = E(LUMO) - E(HOMO) |

Electrostatic Potential Maps and Reactivity Descriptors

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgyoutube.com For this compound, an ESP map would likely show a negative potential (typically colored red) around the fluorine atom and the π-system of the benzene ring, indicating regions susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbon atom attached to the bromine, marking it as the primary site for nucleophilic attack. researchgate.net

Table 2: Illustrative Reactivity Descriptors for this compound (Note: The following values are illustrative as specific computational data for this molecule is not available in the cited literature.)

| Descriptor | Formula | Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Data not available | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Data not available | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | Data not available | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. koreascience.kr By simulating the movements of atoms and molecules, MD can explore the conformational landscape and intermolecular interactions. nih.govnih.gov For this compound, the key flexible bond is the C-C bond of the bromoethyl side chain. MD simulations would reveal the preferred dihedral angles and the energy barriers to rotation around this bond, providing a detailed understanding of its conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. researchgate.netyoutube.comnih.gov In the context of this compound, a QSAR model could be developed to predict its reactivity in a specific reaction, such as a nucleophilic substitution, based on a set of calculated molecular descriptors. dergipark.org.trnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Such models are particularly useful for screening large libraries of related compounds to identify candidates with desired reactivity profiles.

Reaction Pathway Energetics and Transition State Geometries

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. tau.ac.il For this compound, a primary alkyl halide, a key reaction is the bimolecular nucleophilic substitution (SN2). masterorganicchemistry.com

Computational studies on the analogous SN2 reaction of 2-bromoethylbenzene have been performed to investigate reaction barrier heights. researchgate.net Similar calculations for the title compound would involve identifying the transition state geometry, which for an SN2 reaction is characterized by a pentacoordinate carbon atom where the nucleophile is forming a bond as the bromide leaving group departs. researchgate.net The energy of this transition state relative to the reactants gives the activation energy, a crucial determinant of the reaction rate. sciforum.netmdpi.com

Table 3: Illustrative Energetic Data for the SN2 Reaction of this compound with a Nucleophile (e.g., CN⁻) (Note: The following values are illustrative as specific computational data for this molecule is not available in the cited literature.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial energy of separated reactants |

| Transition State | Data not available | Energy maximum along the reaction coordinate |

| Products | Data not available | Final energy of separated products |

| Activation Energy (Ea) | Data not available | Energy of Transition State - Energy of Reactants |

Role of 2 2 Bromoethyl 4 Fluoro 1 Methylbenzene As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the bromoethyl group in 2-(2-Bromoethyl)-4-fluoro-1-methylbenzene makes it a prime candidate for nucleophilic substitution and elimination reactions, providing a gateway to a diverse array of more complex structures. The presence of the fluorine and methyl groups on the benzene (B151609) ring further influences the reactivity and imparts specific properties to the resulting molecules.

While detailed, large-scale synthetic applications of This compound are not widely documented in readily accessible scientific literature, its utility can be inferred from the well-established chemistry of related phenethyl bromides. For instance, the bromoethyl moiety is an excellent electrophile for the introduction of the 4-fluoro-2-methylphenethyl fragment into larger molecules. This can be achieved through reactions with various nucleophiles such as amines, alcohols, thiols, and carbanions.

One notable, albeit specific, application is its use as an intermediate in the synthesis of pharmacologically relevant compounds. Although the direct citation of large-scale drug synthesis using this exact starting material is scarce, its structural components are present in various biologically active molecules. The 4-fluoro-2-methylphenyl group is a common feature in medicinal chemistry, and the ethyl linker allows for its incorporation into a larger molecular framework.

A key synthetic transformation involving this building block is its conversion to the corresponding azide (B81097) or amine, which can then be further elaborated. For example, reaction with sodium azide would yield 1-(2-azidoethyl)-4-fluoro-2-methylbenzene, a versatile intermediate for the introduction of a nitrogen-containing group via click chemistry or reduction to the primary amine. This amine, in turn, can undergo a host of reactions, including amide bond formation, sulfonylation, and reductive amination, to construct more complex molecular entities.

Scaffold for Heterocyclic Compound Synthesis

The structure of This compound is well-suited for the construction of various heterocyclic ring systems. The bromoethyl side chain provides two reactive carbon centers that can participate in cyclization reactions.

Intramolecular cyclization is a powerful strategy for the synthesis of heterocycles. For instance, if the bromoethyl group is first reacted with a nucleophile that also contains a reactive site, subsequent intramolecular reaction can lead to ring formation. An example would be the reaction with a primary amine to form a secondary amine, which could then undergo an intramolecular N-alkylation to form a tetrahydroisoquinoline derivative, a privileged scaffold in medicinal chemistry. The fluorine and methyl substituents on the benzene ring would be carried through the synthesis, providing a decorated heterocyclic core.

Furthermore, This compound can serve as a precursor to intermediates that are more directly involved in heterocyclic synthesis. For example, elimination of HBr would generate 4-fluoro-1-methyl-2-vinylbenzene. This vinylarene can then participate in a variety of pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct six- and five-membered rings, respectively. The resulting heterocyclic products would bear the 4-fluoro-2-methylphenyl substituent, which can be beneficial for tuning the electronic and pharmacological properties of the final compound.

Building Block for Functionalized Polymeric Materials

The vinylarene derivative, 4-fluoro-1-methyl-2-vinylbenzene, obtained from This compound , is a valuable monomer for the synthesis of functionalized polymers. The presence of the fluorine atom can impart unique properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered electronic characteristics.

This monomer can be polymerized using various techniques, including free radical, cationic, and anionic polymerization, to produce polystyrene derivatives. The resulting polymer, poly(4-fluoro-1-methyl-2-vinylbenzene), would possess a unique combination of properties derived from the fluorinated and methylated phenyl rings. Such polymers could find applications in areas such as specialty plastics, dielectric materials, and coatings.

Moreover, the bromoethyl group itself can be used as a handle for post-polymerization modification. For example, a polymer containing pendant 2-(2-bromoethyl)-4-fluoro-1-methylphenyl groups could be functionalized by reacting the bromoethyl moieties with a variety of nucleophiles. This approach allows for the introduction of a wide range of functional groups onto the polymer backbone, leading to materials with tailored properties for specific applications, such as drug delivery, catalysis, or separation science.

Utilization in the Development of Research Probes and Labels

The strategic placement of a fluorine atom in This compound makes it an attractive building block for the synthesis of ¹⁹F-containing research probes. ¹⁹F is a nucleus with a spin of 1/2 and 100% natural abundance, making it an excellent nuclide for nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI).

By incorporating the 4-fluoro-2-methylphenethyl moiety into a biologically active molecule, researchers can use ¹⁹F NMR to study the binding of the molecule to its target, monitor its metabolic fate, or visualize its distribution in cells or tissues. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information about the molecular interactions of the probe.

Furthermore, the bromoethyl group can be used to attach the fluorinated tag to a molecule of interest. For example, a protein or a peptide could be labeled with the 4-fluoro-2-methylphenethyl group by reacting a nucleophilic residue on the biomolecule, such as a cysteine or lysine, with This compound . The resulting labeled biomolecule can then be studied using ¹⁹F NMR or other fluorine-sensitive techniques. This approach provides a powerful tool for chemical biology and drug discovery research, enabling the detailed investigation of biological processes at the molecular level.

Future Research Directions and Emerging Methodologies for 2 2 Bromoethyl 4 Fluoro 1 Methylbenzene

Catalytic Asymmetric Synthesis Utilizing the Compound

The development of methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical research. The structure of 2-(2-bromoethyl)-4-fluoro-1-methylbenzene makes it an intriguing substrate for catalytic asymmetric synthesis, a field dedicated to creating chiral molecules with a high degree of stereocontrol. youtube.comyoutube.comyoutube.com The presence of the bromoethyl group provides a key reactive handle for the introduction of chirality.

Future research could focus on the enantioselective transformation of the C-Br bond. For instance, palladium-catalyzed asymmetric cross-coupling reactions could be explored. By reacting this compound with various nucleophiles in the presence of a chiral palladium catalyst, it may be possible to synthesize a wide array of chiral 2-aryl-ethyl derivatives. These reactions often yield products with high enantiomeric excess (ee), as demonstrated in the synthesis of related allylic aryl ethers where ee's of 90-97% have been achieved. nih.gov

Another promising avenue is the use of the bromoethyl group in asymmetric substitution reactions. Chiral catalysts, such as those based on transition metals or organocatalysts, could be employed to control the stereochemical outcome of the substitution of the bromine atom. This would lead to the formation of chiral products with potential biological activity. The development of such methods would be a significant step forward in asymmetric synthesis. youtube.com

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Catalyst | Potential Product | Significance |

| Asymmetric Cross-Coupling | Chiral Palladium Complex | Chiral 2-Aryl-ethyl Derivatives | Access to enantiopure building blocks |

| Asymmetric Nucleophilic Substitution | Chiral Organocatalyst or Transition Metal Complex | Enantioenriched Ethers, Amines, etc. | Synthesis of potentially bioactive molecules |

| Asymmetric Heck-type Reactions | Chiral Palladium/Ligand System | Chiral vinylated aromatic compounds | Formation of complex chiral structures |

Application in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govwikipedia.org Microreactor technology, utilizing reactors with sub-millimeter dimensions, further amplifies these benefits due to superior heat and mass transfer. beilstein-journals.orgkth.se The synthesis and derivatization of halogenated and fluorinated aromatic compounds, such as this compound, are particularly well-suited for this technology. vapourtec.comresearchgate.netnih.gov

The use of hazardous reagents or the formation of unstable intermediates, which can be a concern in batch reactions involving fluorination or bromination, can be managed more safely in a continuous flow setup. vapourtec.comtib.eu For instance, reactions involving the further functionalization of the aromatic ring or transformations of the bromoethyl group could be performed at elevated temperatures and pressures with precise control, potentially leading to higher yields and selectivities. google.com A telescoped flow synthesis, where multiple reaction steps are performed sequentially without isolating intermediates, could be developed for the efficient conversion of this compound into complex target molecules. beilstein-journals.orgtue.nl

Table 2: Comparison of Batch vs. Flow Chemistry for Reactions Involving Halogenated Aromatics

| Parameter | Batch Chemistry | Flow Chemistry/Microreactors |

| Safety | Handling of hazardous reagents can be risky on a large scale. | Improved safety due to small reaction volumes and better containment. vapourtec.com |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent heat transfer, allowing for precise temperature control. |

| Mass Transfer | Can be limited, affecting reaction rates and yields. | High rates of mass transfer due to small dimensions and efficient mixing. |

| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scalability by running the system for longer periods. wikipedia.org |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. google.com |

Photoredox Catalysis and Electrosynthesis Involving the Compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new chemical bonds under mild conditions. mdpi.comthieme-connect.deresearchgate.net The bromoethyl group in this compound makes it a suitable candidate for photoredox-catalyzed transformations. For example, the C-Br bond could be homolytically cleaved upon single-electron reduction by an excited photocatalyst, generating an alkyl radical. This radical could then participate in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.netnih.govrsc.orgmorressier.com

Future research could explore the photoredox-catalyzed coupling of this compound with various partners, such as alkenes, alkynes, and (hetero)arenes, to construct more complex molecular architectures. nih.gov Similarly, electrosynthesis, which uses electricity to drive chemical reactions, offers a green and efficient alternative to traditional methods. vandamlab.org The electrochemical reduction of the C-Br bond could generate the same key alkyl radical intermediate, which could then be trapped by a suitable electrophile or nucleophile. This approach avoids the use of stoichiometric chemical reductants, making it an environmentally benign synthetic strategy.

Advanced Materials Science Applications as a Chemical Scaffold

Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic and physical properties. acs.orgresearchgate.netman.ac.uk The presence of the fluorine atom in this compound can impart desirable characteristics such as thermal stability, chemical resistance, and altered electronic properties to polymers and other materials derived from it. idu.ac.idmdpi.comresearchgate.net

The bromoethyl group serves as a convenient anchor point for polymerization or for grafting onto other material surfaces. For example, it could be converted to a polymerizable group, such as a vinyl or acrylate (B77674) moiety, and then copolymerized with other monomers to create novel fluorinated polymers. researchgate.net These polymers could find applications as high-performance plastics, coatings, or in electronic devices. Furthermore, the entire molecule could serve as a scaffold for the synthesis of liquid crystals or other functional materials where the specific substitution pattern is crucial for the desired properties. Research in this area could lead to the development of materials with tailored optical, electronic, or thermal properties. nih.gov

Development of Novel Derivatization Strategies

The unique combination of reactive sites in this compound allows for a wide range of derivatization strategies. Beyond the transformations already discussed, novel methods for the selective functionalization of this molecule are a rich area for future research.

For instance, the development of orthogonal derivatization strategies, where the bromoethyl group and the aromatic ring can be modified independently in a controlled manner, would be highly valuable. This could be achieved by carefully selecting reaction conditions and catalysts. The fluorine atom also influences the reactivity of the aromatic ring, directing electrophilic substitution to specific positions. wikipedia.org This property can be exploited to introduce additional functional groups onto the ring with high regioselectivity.

Furthermore, the development of one-pot, multi-component reactions involving this compound could provide rapid access to complex molecules from simple starting materials. These strategies are highly sought after in drug discovery and medicinal chemistry for the efficient generation of molecular diversity. The exploration of copper-catalyzed reactions, for example, could lead to the synthesis of novel fluorovinyl sulfones and other valuable fluorinated building blocks. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.